molecular formula C9H6ClNOS B3024806 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol CAS No. 49656-34-0

5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

Cat. No. B3024806
CAS RN: 49656-34-0
M. Wt: 211.67 g/mol
InChI Key: WRHYNFLKUOROFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1,3-oxazole-2-thiol (5-CPOT) is a small molecule that has been studied for its potential applications in the field of chemistry and biochemistry. It is a derivative of the oxazole-thiol family, and it is composed of a five-membered ring containing four carbon atoms and one oxygen atom, with a chlorine atom attached to the phenyl ring. 5-CPOT has been studied for its synthesis methods, scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions.

Scientific Research Applications

Application Summary

“5-(4-Chlorophenyl)-1,3-oxazole-2-thiol” is used in the synthesis of antiviral compounds. Specifically, it is used to create 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives .

Method of Application

The compound is synthesized from 4-chlorobenzoic acid through a six-step process. This process involves esterification of 4-chlorobenzoic acid with methanol, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

Results and Outcomes

The synthesized compounds showed certain anti-tobacco mosaic virus activity. Specifically, compounds 7b and 7i demonstrated this antiviral activity .

Antifungal and Herbicidal Applications

Application Summary

Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Results and Outcomes

While the specific results and outcomes would vary depending on the application, generally speaking, sulfonamide derivatives can be effective in controlling certain types of fungi and weeds .

Material Science

Application Summary

Polysulfones, a family of high-performance thermoplastics, technically use polysulfones that contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol” could potentially be used in the synthesis of these materials.

Method of Application

The compound would be used in the polymerization process to create the polysulfone material .

Results and Outcomes

Polysulfones are known for their toughness and stability at high temperatures .

Anticonvulsant Applications

Application Summary

Certain 1,3,4-thiadiazoles, which could potentially include “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess anticonvulsant properties .

Results and Outcomes

While the specific results and outcomes would vary depending on the application, generally speaking, 1,3,4-thiadiazole derivatives can be effective in controlling certain types of convulsions .

Antimicrobial Applications

Application Summary

Certain 1,3,4-thiadiazoles, which could potentially include “5-(4-Chlorophenyl)-1,3-oxazole-2-thiol”, have been reported to possess antimicrobial properties .

Results and Outcomes

While the specific results and outcomes would vary depending on the application, generally speaking, 1,3,4-thiadiazole derivatives can be effective in controlling certain types of microorganisms .

properties

IUPAC Name

5-(4-chlorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYNFLKUOROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372525
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

CAS RN

49656-34-0
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,3-oxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Reactant of Route 2
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Reactant of Route 4
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Reactant of Route 5
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol
Reactant of Route 6
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.